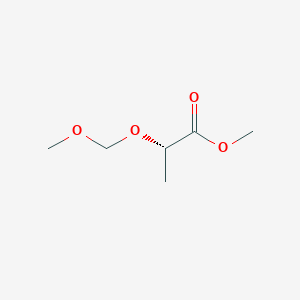

methyl (S)-2-(methoxymethoxy)propionate

CAS No.:

Cat. No.: VC13959783

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O4 |

|---|---|

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | methyl (2S)-2-(methoxymethoxy)propanoate |

| Standard InChI | InChI=1S/C6H12O4/c1-5(6(7)9-3)10-4-8-2/h5H,4H2,1-3H3/t5-/m0/s1 |

| Standard InChI Key | DKMBOSHAQSWAIK-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C(=O)OC)OCOC |

| Canonical SMILES | CC(C(=O)OC)OCOC |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Methyl (S)-2-(methoxymethoxy)propionate (C₆H₁₂O₄) features a propanoate ester backbone substituted at the second carbon with a methoxymethoxy (-OCH₂OCH₃) group. The (S)-configuration at the chiral center (C2) differentiates it from its (R)-enantiomer. The molecular weight is 148.16 g/mol, as calculated from its formula . The IUPAC name, methyl 2-(methoxymethoxy)propanoate, reflects its ester and ether functionalities .

Key Structural Attributes:

-

3D Conformation: The methoxymethoxy group adopts a gauche conformation relative to the ester carbonyl, minimizing steric hindrance .

Synthesis and Production

Catalytic Etherification of Methyl Lactate

A related synthesis for methyl 2-methoxypropionate (C₅H₁₀O₃) involves gas-phase etherification of methyl lactate over a NaH₂PO₄/SiO₂ catalyst at 260°C . While this method achieves 92% yield for the methoxy derivative , adapting it to produce the methoxymethoxy analog would require:

-

Substituting methanol with methoxymethanol in the etherification step.

-

Chiral retention: Using (S)-methyl lactate as the starting material to preserve stereochemistry.

Challenges:

-

Thermal Stability: Methoxymethanol’s lower boiling point (~115°C) compared to methanol may necessitate reduced reaction temperatures.

-

Catalyst Selectivity: Ensuring the catalyst promotes etherification without racemization remains unverified in published protocols .

Alternative Routes via Mitsunobu Reaction

Physical and Chemical Properties

Thermodynamic Data

While direct measurements for methyl (S)-2-(methoxymethoxy)propionate are absent, analog esters provide insights:

-

Boiling Point: Estimated at 180–190°C (cf. methyl propionate: 79.8°C ).

-

Vapor Pressure: Modeled using the Antoine equation parameters for methyl propionate :

where is in bar and in Kelvin.

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) due to ester and ether functionalities.

-

Hydrolysis Sensitivity: The ester group is susceptible to basic hydrolysis, yielding 2-(methoxymethoxy)propionic acid.

Applications in Organic Synthesis

Chiral Building Block

The (S)-enantiomer serves as a precursor for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Chirally pure profen derivatives.

-

Agrochemicals: Enantioselective herbicides requiring specific configurations for bioactivity.

Polymer Chemistry

Incorporating the methoxymethoxy group into polyesters could enhance solubility and lower glass transition temperatures (), though this application remains theoretical without experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume